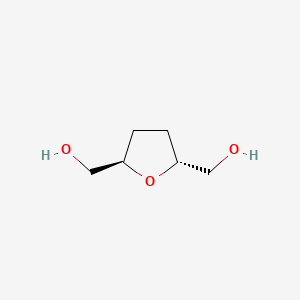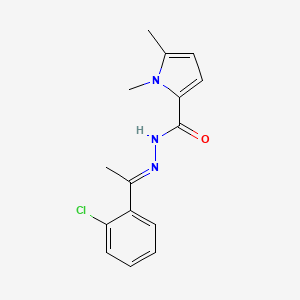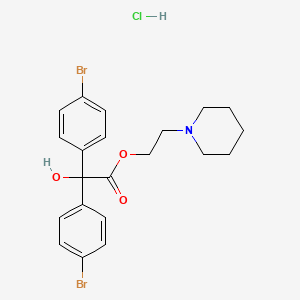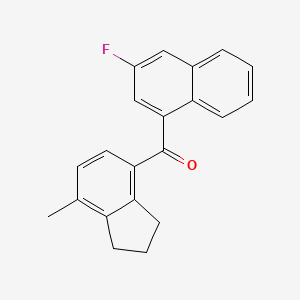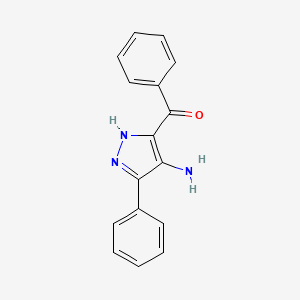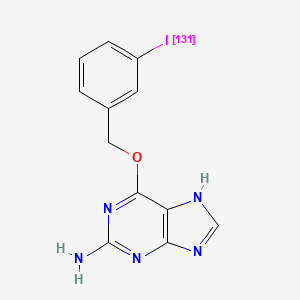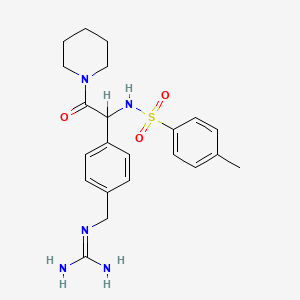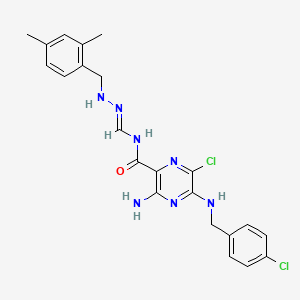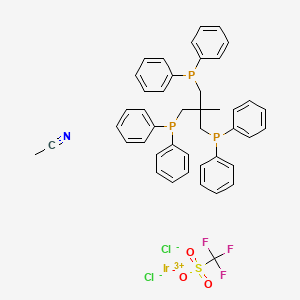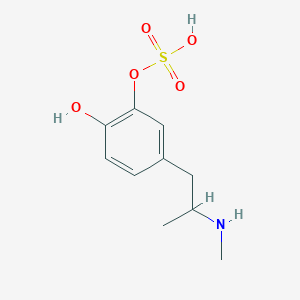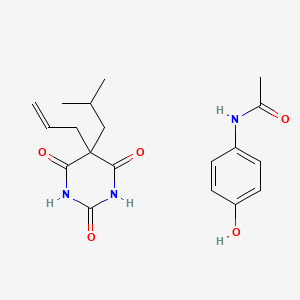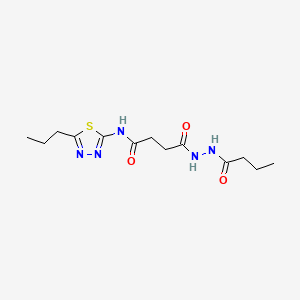
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide is a complex organic compound characterized by the presence of a butanoic acid backbone, a thiadiazole ring, and a hydrazide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Butanoic Acid Backbone: The butanoic acid moiety is introduced through esterification or amidation reactions.
Hydrazide Formation: The hydrazide group is formed by reacting the intermediate compound with hydrazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the hydrazide group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide has potential applications as a pharmacophore. It can be used in the design of drugs targeting specific enzymes or receptors due to its ability to form hydrogen bonds and interact with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications.
作用机制
The mechanism of action of butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Butanoic acid derivatives: Compounds with similar butanoic acid backbones but different substituents.
Thiadiazole derivatives: Compounds containing the thiadiazole ring with various functional groups.
Hydrazides: Compounds with hydrazide groups attached to different backbones.
Uniqueness
The uniqueness of butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of the thiadiazole ring, in particular, distinguishes it from other butanoic acid derivatives and hydrazides, providing unique chemical and biological properties.
属性
CAS 编号 |
124840-98-8 |
|---|---|
分子式 |
C13H21N5O3S |
分子量 |
327.41 g/mol |
IUPAC 名称 |
4-(2-butanoylhydrazinyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H21N5O3S/c1-3-5-10(20)15-16-11(21)8-7-9(19)14-13-18-17-12(22-13)6-4-2/h3-8H2,1-2H3,(H,15,20)(H,16,21)(H,14,18,19) |
InChI 键 |
ZDZBWWBPKPHFEJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NN=C(S1)NC(=O)CCC(=O)NNC(=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


